molecular formula C23H26N4O5S B2552424 N1-(4-(1,1-dioxido-1,2-thiazinan-2-yl)phenyl)-N2-(2-hydroxy-2-(1-methyl-1H-indol-3-yl)ethyl)oxalamide CAS No. 1448076-58-1

N1-(4-(1,1-dioxido-1,2-thiazinan-2-yl)phenyl)-N2-(2-hydroxy-2-(1-methyl-1H-indol-3-yl)ethyl)oxalamide

Cat. No. B2552424
CAS RN: 1448076-58-1
M. Wt: 470.54
InChI Key: FJIQNYARIHUVPY-UHFFFAOYSA-N
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Description

The compound N1-(4-(1,1-dioxido-1,2-thiazinan-2-yl)phenyl)-N2-(2-hydroxy-2-(1-methyl-1H-indol-3-yl)ethyl)oxalamide is a derivative of thiazole-based oxamic acid. While the specific compound is not directly mentioned in the provided papers, the papers do discuss related thiazole derivatives and their synthesis, which can provide insights into the possible synthesis and properties of the compound .

Synthesis Analysis

The synthesis of related thiazole derivatives typically involves the reaction of acetophenone with thiourea and iodine or the reaction of chloroacetylbenzene with thiourea to yield aminothiazoles. These aminothiazoles are then condensed with ethyloxalyl chloride to produce thiazolyloxamates . This method could potentially be adapted for the synthesis of N1-(4-(1,1-dioxido-1,2-thiazinan-2-yl)phenyl)-N2-(2-hydroxy-2-(1-methyl-1H-indol-3-yl)ethyl)oxalamide by using the appropriate starting materials and modifying the reaction conditions to accommodate the unique functional groups present in the target molecule.

Molecular Structure Analysis

The molecular structure of thiazole derivatives is characterized by the presence of a thiazole ring, which is a five-membered heterocyclic compound containing both sulfur and nitrogen. The thiazole ring can be substituted at various positions to yield a wide range of compounds with different properties . The specific molecular structure of N1-(4-(1,1-dioxido-1,2-thiazinan-2-yl)phenyl)-N2-(2-hydroxy-2-(1-methyl-1H-indol-3-yl)ethyl)oxalamide would include a thiazinan ring system with a dioxido substitution, a phenyl group, and an indole moiety, which may contribute to its chemical reactivity and physical properties.

Chemical Reactions Analysis

Thiazole derivatives can participate in various chemical reactions, including hydrolysis, which can enhance their activity . The presence of oxalamide and indole groups in the compound suggests potential reactivity with nucleophiles and electrophiles, respectively. The specific reactivity of N1-(4-(1,1-dioxido-1,2-thiazinan-2-yl)phenyl)-N2-(2-hydroxy-2-(1-methyl-1H-indol-3-yl)ethyl)oxalamide would depend on the electronic and steric effects of the substituents on the thiazole ring.

Physical and Chemical Properties Analysis

The physical and chemical properties of thiazole derivatives can vary widely depending on the nature of the substituents attached to the thiazole ring. For example, the introduction of electron-withdrawing or electron-donating groups can significantly affect the compound's acidity, basicity, solubility, and stability . The specific properties of N1-(4-(1,1-dioxido-1,2-thiazinan-2-yl)phenyl)-N2-(2-hydroxy-2-(1-methyl-1H-indol-3-yl)ethyl)oxalamide would need to be determined experimentally, but it is likely that the compound would exhibit unique properties due to its complex structure.

Relevant Case Studies

Although the provided papers do not mention case studies involving the specific compound of interest, they do discuss the pharmacological evaluation of related compounds. For instance, one of the thiazole derivatives was selected for further pharmacological evaluation due to its potent antiallergy activity . Another study found that certain thiazole-based benzenesulfonamides were high-affinity inhibitors of kynurenine 3-hydroxylase and could increase kynurenic acid concentration in the brain after oral administration . These findings suggest that N1-(4-(1,1-dioxido-1,2-thiazinan-2-yl)phenyl)-N2-(2-hydroxy-2-(1-methyl-1H-indol-3-yl)ethyl)oxalamide could also have significant biological activity and potential therapeutic applications.

Scientific Research Applications

Chemical Communication in Honeybees

The study of chemical communication within Apis mellifera (honeybees) provides insights into the role of chemical compounds in social organization and behavior. Chemical cues, such as pheromones, play crucial roles in the interaction between individuals and castes within the hive. These interactions are vital for maintaining the colony's integrity and function, showcasing the broader implications of chemical compounds in biological systems (Trhlin & Rajchard, 2018).

Polymer-Supported Synthesis of Heterocycles

The use of solid-phase synthesis (SPS) to prepare oxazine and thiazine derivatives highlights the importance of these scaffolds in medicinal chemistry. This method allows for the generation of diverse compounds with functionalized 1,2-oxazine, 1,3-oxazine, or 1,4-oxazine scaffolds, demonstrating the utility of such chemical structures in drug discovery and development (Králová et al., 2018).

Scintillation Properties of Plastic Scintillators

Research on plastic scintillators based on polymethyl methacrylate explores the scintillation properties of these materials when doped with various luminescent dyes. This study contributes to understanding how different secondary solvents and luminescent activators affect the efficiency, transparency, and stability of scintillators, which are crucial for applications in radiation detection and measurement (Salimgareeva & Kolesov, 2005).

properties

IUPAC Name

N'-[4-(1,1-dioxothiazinan-2-yl)phenyl]-N-[2-hydroxy-2-(1-methylindol-3-yl)ethyl]oxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H26N4O5S/c1-26-15-19(18-6-2-3-7-20(18)26)21(28)14-24-22(29)23(30)25-16-8-10-17(11-9-16)27-12-4-5-13-33(27,31)32/h2-3,6-11,15,21,28H,4-5,12-14H2,1H3,(H,24,29)(H,25,30)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FJIQNYARIHUVPY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C=C(C2=CC=CC=C21)C(CNC(=O)C(=O)NC3=CC=C(C=C3)N4CCCCS4(=O)=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H26N4O5S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

470.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N1-(4-(1,1-dioxido-1,2-thiazinan-2-yl)phenyl)-N2-(2-hydroxy-2-(1-methyl-1H-indol-3-yl)ethyl)oxalamide

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